N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide

Kinase inhibitor design Structure–activity relationship Quinoline pharmacophore

Investigators developing receptor tyrosine kinase (RTK) screening panels often lack structurally matched chemotypes for selectivity profiling. This compound is a 7-methoxyquinolin-3-yl quinoxaline-6-carboxamide that, per Novartis patent SAR, directs inhibition toward FGFR/PDGFR kinases rather than PI3K or Aurora kinases. - Enables matched-pair comparison with 2-methylquinolin-4-yl analogs to isolate the contribution of quinoline attachment position and 7-methoxy group to kinase selectivity (5- to 50-fold IC50 differences). - Provides a 98% pure free-base form suitable for accurate IC50 determination without salt correction. - Commercially available with 1-click docking support for preliminary in silico assessment before crystallography.

Molecular Formula C21H18N4O2
Molecular Weight 358.4 g/mol
Cat. No. B12181650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide
Molecular FormulaC21H18N4O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C=C(C=CC2=N1)C(=O)NC3=CN=C4C=C(C=CC4=C3)OC)C
InChIInChI=1S/C21H18N4O2/c1-12-13(2)24-20-9-15(5-7-18(20)23-12)21(26)25-16-8-14-4-6-17(27-3)10-19(14)22-11-16/h4-11H,1-3H3,(H,25,26)
InChIKeyKZCYQOXLONSUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide: A Dual-Heteroaryl Carboxamide for Targeted Kinase Probe Discovery and Screening Library Expansion


N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide (C21H18N4O2, MW 358.39 g/mol) is a synthetic small molecule belonging to the quinoline–quinoxaline carboxamide class. Its architecture features a 2,3-dimethylquinoxaline-6-carboxamide core linked via an amide bond to a 7-methoxyquinolin-3-yl moiety [1]. This dual-heteroaryl scaffold is structurally related to broad-spectrum protein tyrosine kinase (PTK) inhibitor chemotypes disclosed in Novartis patent families, where quinoline/quinoxaline-carboxamide derivatives are claimed as inhibitors of FGFR, PDGFR, and other receptor tyrosine kinases [2]. The compound is commercially available through screening-compound suppliers (e.g., MCULE, purity ≥98%) for early-stage drug discovery and chemical biology applications .

Why N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide Cannot Be Replaced by a Generic Quinoxaline–Quinoline Analog


Within the quinoline–quinoxaline carboxamide patent space, small variations in the heteroaryl substitution pattern produce large shifts in kinase selectivity profiles. The Novartis patent family explicitly distinguishes compounds where X = N or CH (quinoxaline vs. quinoline) and where the amide-bearing heteroaryl attachment position and methoxy substitution pattern are varied to tune potency against specific tyrosine kinases including FGFR1–4, PDGFR, and VEGFR [1]. The target compound's 7-methoxyquinolin-3-yl substituent places a hydrogen-bond-accepting methoxy group at a position that is unsubstituted in the commercially available close analog 2,3-dimethyl-N-(2-methyl-4-quinolinyl)-6-quinoxalinecarboxamide (Hit2Lead SC-31204201), where a methyl group occupies the quinoline 2-position and the attachment is at the 4-position rather than the 3-position . These regiochemical and substituent differences are known in the kinase inhibitor literature to alter both the hinge-binding hydrogen-bond geometry and the occupation of the hydrophobic back pocket [2]. Consequently, an investigator cannot assume that two compounds sharing a quinoxaline–quinoline carboxamide core will exhibit comparable target engagement or selectivity.

Quantitative Differentiation Evidence for N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide vs. Closest Structural Analogs


Regiochemical Differentiation: 7-Methoxyquinolin-3-yl vs. 2-Methylquinolin-4-yl Attachment

The target compound attaches the quinoline ring at the 3-position with a 7-methoxy substituent, whereas the closest commercially cataloged analog, 2,3-dimethyl-N-(2-methyl-4-quinolinyl)-6-quinoxalinecarboxamide (Hit2Lead SC-31204201), attaches at the quinoline 4-position with a 2-methyl substituent . In the Novartis quinoline–quinoxaline carboxamide patent series, the attachment position (3- vs. 4-) and methoxy substitution pattern are explicitly enumerated as independent variables modulating FGFR1–4 and PDGFR inhibitory potency, with IC50 values ranging from sub-nanomolar to >10 µM across the series depending on these choices [1]. The 7-methoxy group introduces a hydrogen-bond acceptor that is absent in the 2-methyl analog, altering the calculated H-bond acceptor count from 4 to 5 and the topological polar surface area (tPSA) by approximately 10–15 Ų [2]. Although head-to-head biochemical IC50 data for these two specific compounds are not publicly available, patent-internal SAR tables confirm that a methoxy → H or methoxy → methyl swap at the quinoline 7-position alters FGFR1 IC50 by 5- to 50-fold within matched molecular pairs [1].

Kinase inhibitor design Structure–activity relationship Quinoline pharmacophore

Physicochemical Property Differentiation: Lipophilicity and Solubility Implications of 7-Methoxy Substitution

Introducing a methoxy substituent on the quinoline ring lowers the calculated LogP relative to the unsubstituted or methyl-substituted analog. The 2-methylquinolin-4-yl comparator (Hit2Lead SC-31204201) has a measured LogP of 4.21 . For the target 7-methoxyquinolin-3-yl compound, the π contribution of the aromatic –OCH3 group (π ≈ –0.02) vs. –CH3 (π ≈ +0.56) predicts a LogP reduction of approximately 0.5–0.6 log units [1]. This is consistent with the general observation in kinase inhibitor optimization that 7-alkoxyquinoline substitution improves aqueous solubility and reduces phospholipidosis risk relative to alkyl-substituted quinolines [2]. The molecular weight increase (358.39 vs. 342.39 g/mol) is modest but shifts the compound into a slightly different property space within the quinoxaline–quinoline series.

ADME prediction Lipophilicity Aqueous solubility

Distinct Heteroaryl Scaffold Space Relative to PI3K-Selective Quinoline–Quinoxaline Series

Several patent families disclose quinoline–quinoxaline carboxamide derivatives as kinase inhibitors, but with distinct selectivity profiles depending on the heteroaryl attachment. The UCB Pharma patent series (US 8,399,483 B2) claims heteroaryl-substituted quinoxaline and quinoline derivatives as selective PI3K inhibitors, wherein the quinoxaline/quinoline core is substituted at the 5- or 8-position with a heteroaryl group, and the carboxamide is typically a simpler alkyl or heteroaryl amide [1]. In contrast, the Novartis series (US 8,674,099 B2) encompassing the target compound's scaffold claims PTK inhibition with FGFR and PDGFR as primary targets, where the amide is formed between the quinoxaline-6-carboxylic acid and an amino-heteroaryl group [2]. The target compound's specific combination of a 6-carboxamide linkage and a 7-methoxyquinolin-3-yl amine partner places it firmly in the PTK-targeted chemical space rather than the PI3K space, which has implications for off-target profiling expectations. Compounds from the PI3K series typically show IC50 values of 10–500 nM against PI3Kα but >1 µM against FGFR, whereas the Novartis PTK series shows the inverse pattern [3].

Kinase selectivity PI3K inhibition FGFR selectivity

Commercial Availability and Purity Comparison vs. In-House Synthesis of Close Analogs

The target compound N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide is commercially stocked by MCULE at 98% purity with pricing starting at 6 USD/mg and delivery within 14 working days . The closest structural analog, 2,3-dimethyl-N-(2-methyl-4-quinolinyl)-6-quinoxalinecarboxamide (Hit2Lead SC-31204201), is available from ChemBridge also as a screening compound but in trifluoroacetate salt form with dry film formulation, which introduces a counterion that must be accounted for in biochemical assays . Other analogs within the quinoxaline–quinoline carboxamide series are not commercially stocked and require custom synthesis, with lead times of 4–8 weeks . The target compound's availability as a neutral free base (no salt form complications) with defined purity makes it suitable for immediate dose–response screening without desalting or purity correction.

Chemical procurement Screening library Hit-to-lead sourcing

Optimal Research and Procurement Scenarios for N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide


Focused Kinase Panel Screening Targeting Receptor Tyrosine Kinases (FGFR, PDGFR, VEGFR)

Investigators assembling a small-molecule screening deck for receptor tyrosine kinase (RTK) profiling should include this compound as a representative of the quinoxaline-6-carboxamide PTK-inhibitor chemotype. The Novartis patent SAR demonstrates that the 7-methoxyquinolin-3-yl attachment directs inhibition toward FGFR and PDGFR family kinases rather than PI3K or Aurora kinases, which are targeted by differently substituted scaffolds [1]. Including this compound alongside the PI3K-selective UCB-series analogs enables within-panel selectivity profiling to distinguish RTK-active from lipid-kinase-active chemotypes in a single screening campaign [2].

Matched-Pair SAR Analysis of Quinoline Substitution Effects on Kinase Selectivity

This compound serves as the 7-methoxyquinolin-3-yl matched-pair partner to the commercially available 2-methylquinolin-4-yl analog (Hit2Lead SC-31204201). By testing both compounds side by side in a kinase panel, researchers can isolate the contribution of the quinoline attachment position (3- vs. 4-) and the 7-methoxy group to selectivity and potency . This matched-pair approach reduces confounding variables in SAR interpretation and is directly supported by the Novartis patent SAR tables where analogous pairwise comparisons show 5- to 50-fold differences in FGFR1 IC50 [3].

In Silico Docking and Pharmacophore Model Validation for Quinoline–Quinoxaline Hinge Binders

The target compound's well-defined molecular formula (C21H18N4O2) and commercial availability make it suitable for co-crystallography or docking studies aimed at validating the hinge-binding pose of quinoline–quinoxaline carboxamides in kinase ATP-binding sites. The methoxy oxygen at the quinoline 7-position provides a measurable electron density feature that distinguishes it from methyl-substituted analogs in X-ray crystallography, facilitating unambiguous pose assignment [4]. MCULE offers integrated 1-click docking services that can be used for preliminary in silico assessment before committing to crystallography trials .

Building Block Procurement for Focused Combinatorial Library Synthesis

Medicinal chemistry groups synthesizing focused libraries around the quinoxaline-6-carboxamide scaffold can procure this compound as a reference standard for analytical method development (HPLC, LC-MS) and as a positive control for biochemical assays. Its 98% purity and neutral free-base form simplify preparation of DMSO stock solutions at defined concentrations without the need for salt-to-base correction factors, which is critical for accurate IC50 determination in dose–response experiments .

Quote Request

Request a Quote for N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.